
Cesium stearate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enhancing Solar Cell Efficiency : Cesium stearate (CsSt) is used to modify the interface of electron-extracting contacts in inverted organic solar cells. It improves the surface morphology, energy level, and conductivity of zinc oxide (ZnO) films, leading to highly efficient solar cells with improved power conversion efficiency (PCE) (Wang et al., 2014).
Application in Organic Light-Emitting Diodes (OLEDs) : Cesium stearate is used as an electron-injection layer in OLEDs. It demonstrates comparable performance to devices using vacuum-deposited barium, without compromising color purity (Wetzelaer et al., 2013).
Improving Organic Photovoltaic Performance : Incorporation of solution-processed cesium stearate as a cathode interfacial layer in organic solar cells significantly enhances their performance. This suggests a practical pathway for efficiency improvement in solar cells (Wang et al., 2014).
Separation of Cesium Ions : Research in cesium separation technology includes precipitation, ion-exchange, and extraction. Future research is expected to focus on novel extraction reagents and porous ion-exchange materials for efficient cesium separation (Xi-ping, 2010).
Detection of Cesium Ions : Chemically derived optical sensors, especially fluorescent optical chemosensors, are used for detecting cesium ions. They offer high sensitivity and are nondestructive, making them suitable for environmental and biological systems (Kumar et al., 2016).
Cesium in Biological Systems : Studies on cesium's effects on biological systems indicate moderate toxicity and potential therapeutic applications in certain psychological disorders and tumors (Pinsky & Bose, 1984).
Environmental Bioremediation : Exiguobacterium acetylicum CR1, a soil bacterium, is effective in removing cesium from contaminated water, showing potential for environmental bioremediation (Oh et al., 2018).
Properties and Decomposition : Studies on cesium stearate's thermogravimetry and infrared absorption spectra provide insights into its properties and decomposition processes (Mehrotram et al., 1983).
Safety and Hazards
When handling cesium stearate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
cesium;octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.Cs/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZGEDNSZCPRCJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35CsO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cesium stearate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


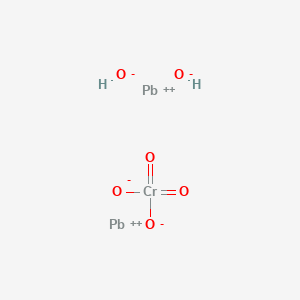
![(1R,4R,5R,8R,10S,13R,14R,17R,18S,19S,20S)-10-hydroxy-19-(2-hydroxypropan-2-yl)-4,5,9,9,13-pentamethyl-21-oxahexacyclo[18.2.1.01,18.04,17.05,14.08,13]tricosan-22-one](/img/structure/B577305.png)
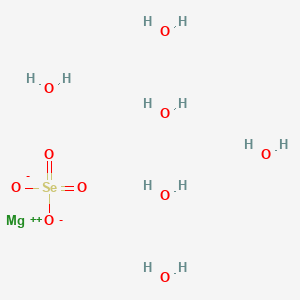
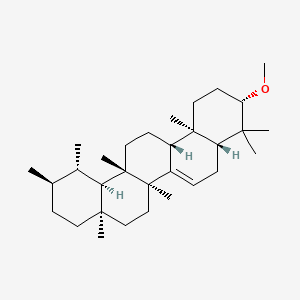
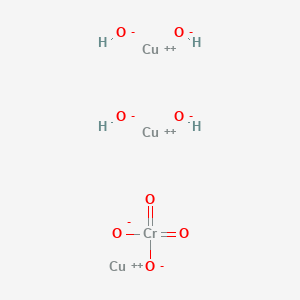

![5-(5-Methoxy-1H-benzo[D]imidazol-2-YL)benzene-1,3-diol](/img/structure/B577317.png)
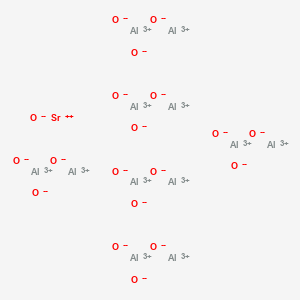
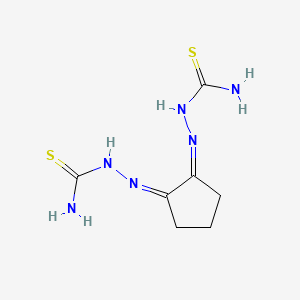
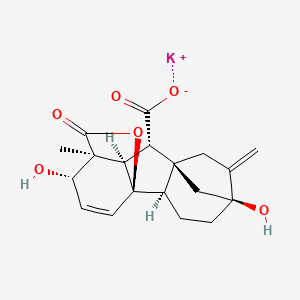

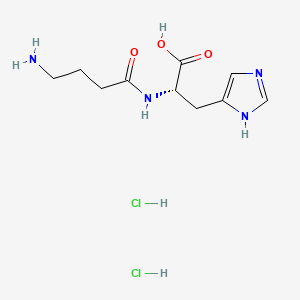
![N-[(4-methylpiperazin-1-yl)methyl]ethanethioamide](/img/structure/B577326.png)